3-chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one
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Overview
Description
3-chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one: is a specialized organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridin-2-one core with a chloro and methyl substituent, as well as a boronic acid derivative group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridin-2-one core. One common approach is the Buchwald-Hartwig amination reaction, which involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst. The boronic acid derivative can be introduced using a Suzuki-Miyaura cross-coupling reaction , which involves the reaction of an aryl halide with a boronic acid or boronic acid ester in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help streamline the process and improve efficiency. Additionally, the choice of solvents, catalysts, and reaction conditions would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyridin-2-one core can be oxidized to form pyridine-N-oxide derivatives.
Reduction: : The chloro substituent can be reduced to form an amino group.
Substitution: : The boronic acid derivative can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Pyridine-N-oxide derivatives.
Reduction: : Amino-substituted pyridin-2-one derivatives.
Substitution: : Various boronic acid derivatives and their corresponding products.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules, particularly in cross-coupling reactions.
Biology: : It can be employed in the development of bioactive compounds and probes for biological studies.
Medicine: : Its derivatives may have potential therapeutic applications, such as in the design of new drugs.
Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid derivative acts as a nucleophile, reacting with an electrophile to form a new carbon-carbon bond. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other boronic acid derivatives and pyridin-2-one derivatives, but the presence of both chloro and methyl substituents, along with the boronic acid group, sets it apart. Some similar compounds include:
2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl
These compounds share some structural similarities but differ in their specific substituents and functional groups, leading to different reactivity and applications.
Properties
CAS No. |
1706754-49-5 |
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Molecular Formula |
C12H17BClNO3 |
Molecular Weight |
269.53 g/mol |
IUPAC Name |
3-chloro-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
InChI |
InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)10(16)15(5)7-8/h6-7H,1-5H3 |
InChI Key |
CPSNKWDUAGTMLH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)Cl)C |
Purity |
95 |
Origin of Product |
United States |
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